5-[bis(ethylsulfanyl)methyl]-2H-1,2,3,4-tetrazole
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Overview
Description
Ethyl (ethylsulfanyl)(2H-1,2,3,4-tetraazol-5-yl)methyl sulfide is an organic compound with the molecular formula C6H12N4S2 and a molecular weight of 204.31. This compound is characterized by the presence of a tetraazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The compound also contains ethylsulfanyl groups, which are sulfur-containing functional groups attached to ethyl groups.
Preparation Methods
The synthesis of 5-[bis(ethylsulfanyl)methyl]-2H-1,2,3,4-tetrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of ethylsulfanyl-containing precursors with azide compounds to form the tetraazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the formation of the tetraazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl (ethylsulfanyl)(2H-1,2,3,4-tetraazol-5-yl)methyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the ethylsulfanyl groups can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding thiol derivatives.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like thiolates.
Cyclization: The tetraazole ring can participate in cyclization reactions to form fused ring systems.
Scientific Research Applications
Ethyl (ethylsulfanyl)(2H-1,2,3,4-tetraazol-5-yl)methyl sulfide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing tetraazole rings. It is also used in the study of sulfur-containing organic compounds and their reactivity.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme inhibition and protein-ligand interactions. It may also be used in the development of new biochemical assays.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[bis(ethylsulfanyl)methyl]-2H-1,2,3,4-tetrazole involves its interaction with molecular targets such as enzymes and receptors. The tetraazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and other proteins. The ethylsulfanyl groups can also participate in redox reactions, influencing the compound’s overall reactivity and biological activity. The specific pathways involved depend on the context in which the compound is used, such as its role as an enzyme inhibitor or a ligand in biochemical assays .
Comparison with Similar Compounds
Ethyl (ethylsulfanyl)(2H-1,2,3,4-tetraazol-5-yl)methyl sulfide can be compared with other similar compounds, such as:
5-(Methylsulfanyl)-2H-1,2,3,4-tetraazole: This compound has a similar tetraazole ring but with a methylsulfanyl group instead of an ethylsulfanyl group. The difference in the alkyl group can influence the compound’s reactivity and biological activity.
5-(Ethylsulfanyl)-1H-tetrazole: This compound has a similar structure but with a different arrangement of the nitrogen atoms in the tetraazole ring. The positional isomerism can affect the compound’s chemical properties and interactions with biological targets.
Ethyl (methylsulfanyl)(2H-1,2,3,4-tetraazol-5-yl)methyl sulfide: This compound has a similar structure but with a methylsulfanyl group in place of one of the ethylsulfanyl groups.
Properties
IUPAC Name |
5-[bis(ethylsulfanyl)methyl]-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4S2/c1-3-11-6(12-4-2)5-7-9-10-8-5/h6H,3-4H2,1-2H3,(H,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXQWXBTQRYVII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C1=NNN=N1)SCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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